molecular formula C19H21NO8S B13778253 Fibrostatin B CAS No. 91776-48-6

Fibrostatin B

Cat. No.: B13778253
CAS No.: 91776-48-6
M. Wt: 423.4 g/mol
InChI Key: DGYGIAQKHJSFNM-LBPRGKRZSA-N
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Description

Fibrostatin B is a naturally occurring compound belonging to the class of 1,4-naphthoquinones. It is derived from the microbial metabolite produced by the bacterium Streptomyces catenulae. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of fibrosis and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fibrostatin B can be synthesized through the AcOH-catalyzed condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in 1,4-dioxane . This reaction yields N-acetyl-S-[(8-hydroxy-3,6-dimethoxy-1,4-dioxonaphthalen-2-yl)methyl]-L-cysteine, which is isomeric to the natural fibrostatin C .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves microbial fermentation processes using Streptomyces catenulae cultures. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield.

Chemical Reactions Analysis

Types of Reactions: Fibrostatin B undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of quinone moieties to hydroquinones.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fibrostatin B has a wide range of scientific research applications:

Mechanism of Action

Fibrostatin B exerts its effects by targeting the extracellular GPBP kinase, which regulates the assembly of a mesenchymal collagen IV network. This network mediates and stabilizes cellular phenotypic changes during EMT. By inhibiting GPBP, this compound disrupts the formation of the mesenchymal collagen IV network, thereby inhibiting EMT and reducing fibrosis and tumor growth .

Comparison with Similar Compounds

Uniqueness of Fibrostatin B: this compound is unique due to its specific inhibition of the GPBP kinase and its role in disrupting the mesenchymal collagen IV network. This targeted mechanism of action distinguishes it from other naphthoquinones and makes it a promising candidate for therapeutic applications in fibrosis and cancer .

Properties

CAS No.

91776-48-6

Molecular Formula

C19H21NO8S

Molecular Weight

423.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-[(1-hydroxy-3,6-dimethoxy-7-methyl-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C19H21NO8S/c1-8-15(22)14-10(17(24)18(8)28-4)5-13(27-3)11(16(14)23)6-29-7-12(19(25)26)20-9(2)21/h5,12,23H,6-7H2,1-4H3,(H,20,21)(H,25,26)/t12-/m0/s1

InChI Key

DGYGIAQKHJSFNM-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSC[C@@H](C(=O)O)NC(=O)C)OC)OC

Canonical SMILES

CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSCC(C(=O)O)NC(=O)C)OC)OC

Origin of Product

United States

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